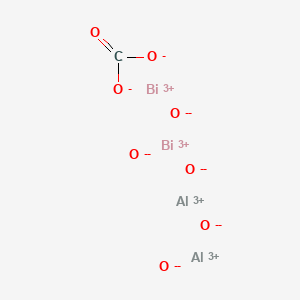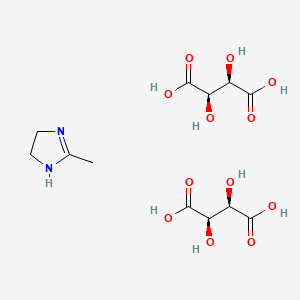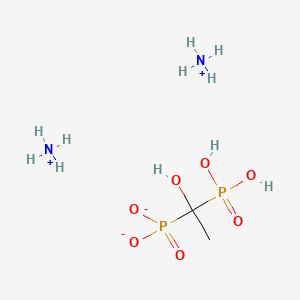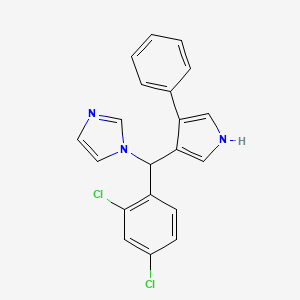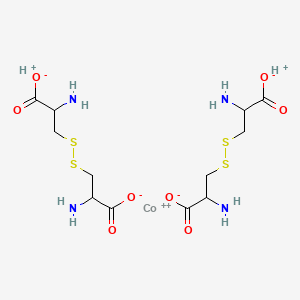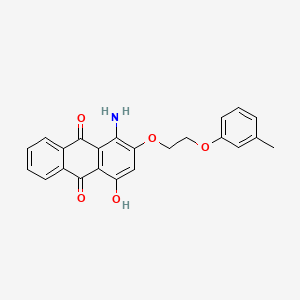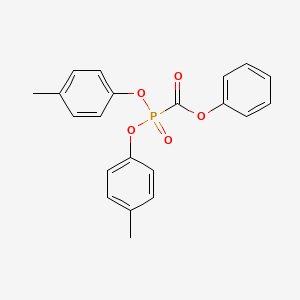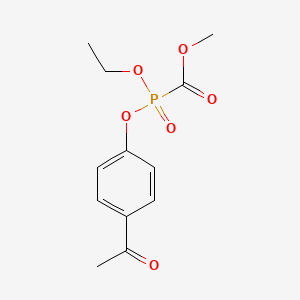
Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide is a complex organic compound with a unique structure that includes a phosphine oxide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with (4-acetylphenoxy)ethanol under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the formation of the desired ester and oxide functionalities.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or distillation to obtain the final product in a usable form.
化学反应分析
Types of Reactions
Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the ester or oxide groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific pathways and conditions used. For example, oxidation may yield phosphine oxides with different substituents, while reduction can lead to simpler phosphine derivatives.
科学研究应用
Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialized chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphine oxide group can participate in various binding interactions, influencing biochemical pathways and reactions.
相似化合物的比较
Similar Compounds
- Phosphinecarboxylic acid, (4-chlorophenoxy)ethoxy-, phenyl ester, oxide
- Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide
Uniqueness
Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide is unique due to its specific functional groups and reactivity. The presence of the (4-acetylphenoxy)ethoxy group distinguishes it from other similar compounds, providing unique properties and applications.
属性
CAS 编号 |
83877-28-5 |
|---|---|
分子式 |
C12H15O6P |
分子量 |
286.22 g/mol |
IUPAC 名称 |
methyl [(4-acetylphenoxy)-ethoxyphosphoryl]formate |
InChI |
InChI=1S/C12H15O6P/c1-4-17-19(15,12(14)16-3)18-11-7-5-10(6-8-11)9(2)13/h5-8H,4H2,1-3H3 |
InChI 键 |
DVZQCIQUBJJODW-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C(=O)OC)OC1=CC=C(C=C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



